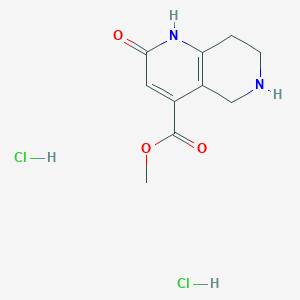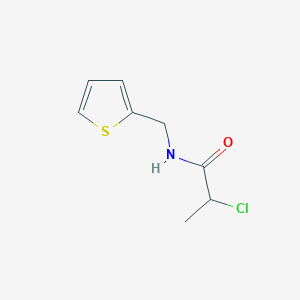
2-chloro-N-(thien-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-chloro-N-(thien-2-ylmethyl)propanamide" has not been directly studied in the provided papers. However, similar compounds with chloro and propanamide groups have been investigated, which can offer insights into the properties and behaviors that "2-chloro-N-(thien-2-ylmethyl)propanamide" might exhibit. For instance, papers and discuss N-(2 chlorophenyl)-(1-propanamide), a compound with a chlorophenyl group and a propanamide moiety, which could share some chemical and physical characteristics with the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves standard methods of organic synthesis, such as slow cooling solution growth technique and slow evaporation technique, as mentioned in papers and . These methods are likely applicable to the synthesis of "2-chloro-N-(thien-2-ylmethyl)propanamide," with modifications to accommodate the thienyl group. The synthesis process typically includes purification steps like repeated crystallization to obtain high-purity materials suitable for further characterization.
Molecular Structure Analysis
Crystallographic techniques, such as X-ray diffraction, are commonly used to determine the molecular structure of organic compounds, as seen in papers and . These techniques could be used to analyze the molecular structure of "2-chloro-N-(thien-2-ylmethyl)propanamide," revealing information about its crystal system, space group, and unit cell parameters. The molecular structure greatly influences the compound's properties and potential applications.
Chemical Reactions Analysis
The chemical reactivity of chloro and propanamide compounds can be inferred from the synthesis methods and the functional groups present in the molecules. For example, the chlorophenyl group in the compounds studied in papers and could undergo nucleophilic substitution reactions, while the propanamide moiety might be involved in hydrolysis or condensation reactions. The thienyl group in "2-chloro-N-(thien-2-ylmethyl)propanamide" would also contribute to its reactivity, potentially engaging in electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "2-chloro-N-(thien-2-ylmethyl)propanamide" have been characterized using various analytical techniques. For instance, FT-IR and FT-Raman analyses provide information on vibrational assignments, while UV–Vis spectral studies can determine optical transmission and band gap, as described in papers and . Dielectric studies can reveal the dependence of capacitance, dielectric constant, and conductivity on frequency and temperature. These properties are crucial for applications in electro-optic and nonlinear optical materials, where the compound's response to electric fields and light is of interest.
科学的研究の応用
Acrylamide in Baking Products
Acrylamide, chemically related through its amide group, has been extensively studied due to its formation in high-carbohydrate foods during high-temperature cooking processes. The research emphasizes understanding the conditions that lead to acrylamide formation, such as the presence of free amino acids and reducing sugars, and recommends guidelines for manufacturers to reduce acrylamide levels in food products (Keramat et al., 2011).
Detection Methods for Acrylamide
The development of biosensors for acrylamide detection in processed foods is a significant area of research. These biosensors offer a more straightforward, rapid, sensitive, and specific method for acrylamide concentration detection, highlighting the importance of accurate measurement in food safety (Pundir, Yadav, & Chhillar, 2019).
Gas Separation Using Ionic Liquid Membranes
Ionic liquid membranes, a technology relevant to chemical engineering and environmental applications, have been explored for their efficiency in gas separations, including CO2/N2 and CO2/CH4. This research area investigates the physical chemistry of ionic liquids to improve membrane performance, potentially applicable to various industrial separations (Scovazzo, 2009).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals provides insights into how similar compounds, such as 2-chloro-N-(thien-2-ylmethyl)propanamide, might interact with metals. This knowledge is relevant for developing materials and catalysts for chemical reactions (Girma et al., 2005).
特性
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWRCCDSFPYNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
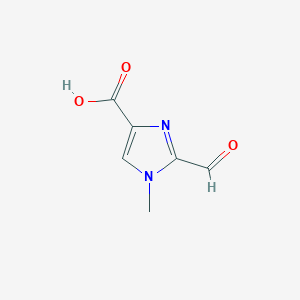
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)
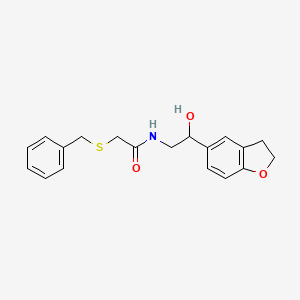
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)
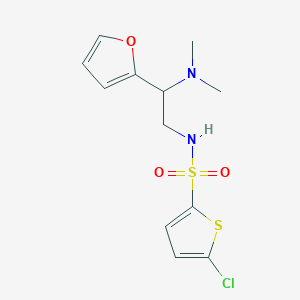
![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)
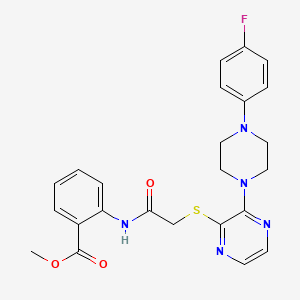
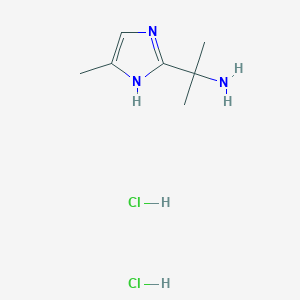
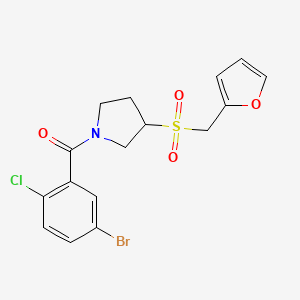
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)
